molecular formula C11H17N3O2S B256702 1-(methylsulfonyl)-4-(4-pyridylmethyl)piperazine

1-(methylsulfonyl)-4-(4-pyridylmethyl)piperazine

Cat. No.: B256702
M. Wt: 255.34 g/mol
InChI Key: BNPFEROTGSWEBV-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-4-(4-pyridylmethyl)piperazine is a chemical compound that features a piperazine ring substituted with a methylsulfonyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-(4-pyridylmethyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 4-pyridinylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridinyl ring can be reduced to form piperidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(methylsulfonyl)-4-(4-pyridylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-4-(4-pyridinyl)piperazine
  • 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)piperidine
  • 1-(Methylsulfonyl)-4-(4-pyridinylmethyl)pyrazine

Uniqueness

1-(methylsulfonyl)-4-(4-pyridylmethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with both a methylsulfonyl and a pyridinylmethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

1-methylsulfonyl-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)10-11-2-4-12-5-3-11/h2-5H,6-10H2,1H3

InChI Key

BNPFEROTGSWEBV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2

Origin of Product

United States

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